molecular formula C19H18Cl2N6O B15102772 [4-(3,4-dichlorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

[4-(3,4-dichlorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B15102772
M. Wt: 417.3 g/mol
InChI Key: OHZAGOQKJGOBSM-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 3,4-dichlorophenyl group at the 1-position and a methanone bridge connecting to a 4-(5-methyltetrazol-1-yl)phenyl moiety.

Properties

Molecular Formula

C19H18Cl2N6O

Molecular Weight

417.3 g/mol

IUPAC Name

[4-(3,4-dichlorophenyl)piperazin-1-yl]-[4-(5-methyltetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C19H18Cl2N6O/c1-13-22-23-24-27(13)15-4-2-14(3-5-15)19(28)26-10-8-25(9-11-26)16-6-7-17(20)18(21)12-16/h2-7,12H,8-11H2,1H3

InChI Key

OHZAGOQKJGOBSM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3,4-dichlorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 3,4-dichloroaniline with piperazine under controlled conditions to form the 4-(3,4-dichlorophenyl)piperazine intermediate.

    Formation of the Tetrazole Derivative: Separately, 4-bromoacetophenone is reacted with sodium azide to form 4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone.

    Coupling Reaction: The final step involves coupling the two intermediates using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, converting it to a secondary alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Material Science: Used in the synthesis of advanced materials with specific electronic properties.

Biology

    Pharmacology: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biochemistry: Used in studies involving enzyme inhibition and receptor binding.

Medicine

    Drug Development: Explored as a lead compound in the development of new drugs for treating neurological disorders.

Industry

    Chemical Manufacturing: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of [4-(3,4-dichlorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Comparison with Structural Analogues

a) Piperazine-Linked Sulfonamides (Compounds 20–22, )
  • Structural Differences: These analogues replace the methanone-tetrazole moiety with pyridinesulfonamide groups. For example, compound 20 incorporates a phenylcarbamoyl group, while 21 and 22 feature chlorophenylcarbamoyl and dimethylphenyl substituents, respectively.
  • Synthesis: Synthesized via coupling of 3-pyridinesulfonamide intermediates with aryl isocyanates, yielding 65–80% with melting points ranging from 164–180°C .
b) Piperazine-Phenylcarbamate Enantiomers ()
  • Structural Differences : These enantiomers include an imidazole-ethyl linker and a nitrobenzene-derived anilinium chloride group. The target compound lacks the carbamate and imidazole functionalities, instead prioritizing a rigid tetrazole-phenyl system.
  • Synthesis: The enantiomers were prepared via chloroformate intermediates, while the target compound’s methanone bridge suggests a Friedel-Crafts acylation or similar method .
c) Heterocyclic Methanones ()
  • Tetrazole vs. Triazole/Thiazole : The target compound’s 5-methyltetrazole differs from triazole (e.g., compound w3 in ) and thiazole () derivatives. Tetrazoles offer stronger hydrogen-bond acceptor capacity (four N atoms) but may reduce metabolic stability compared to triazoles.
  • Synthesis: Compound w3 () was synthesized via nucleophilic substitution, whereas tetrazole formation typically involves sodium azide/cyanogen bromide reactions .

Physicochemical Properties

Compound Type Key Substituents logP (Calculated) Hydrogen Bond Acceptors Melting Point (°C) Reference
Target Compound 3,4-Dichlorophenyl, 5-methyltetrazole ~6.3* 4 (tetrazole + piperazine) Not reported
Aripiprazole Derivative 2,3-Dichlorophenyl, quinolinone ~5.8 3 Not reported
GPCR-Targeting Compound Imidazolyl, methoxyphenyl 6.3 4 Not reported
Sulfonamide (Compound 21) Chlorophenylcarbamoyl Not reported 6 (sulfonamide + NH) 164–168

*Estimated based on structural similarity to GPCR-targeting compound in .

  • Lipophilicity : The target compound’s logP (~6.3) suggests high membrane permeability, comparable to GPCR-targeting analogues () but higher than aripiprazole derivatives (~5.8) .
  • Thermal Stability : Sulfonamide analogues () exhibit defined melting points (164–180°C), while the target compound’s stability remains uncharacterized in the evidence.
a) Enzyme Inhibition Potential
  • Anticholinesterase Activity : Tetrazoles and triazoles in and show inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The target compound’s tetrazole may enhance AChE binding via dipole interactions .
b) Antimicrobial and Antiparasitic Activity
  • Trypanosoma cruzi Inhibition: Piperazine-phenylcarbamates in were designed as antiparasitic agents. The target compound’s dichlorophenyl group may confer similar activity, but its tetrazole moiety could alter target specificity .

Biological Activity

Chemical Structure and Properties

Compound X is characterized by its unique structure which includes a piperazine ring and a tetrazole moiety. This structural configuration is crucial for its interaction with biological targets.

Antidepressant Activity

Research has indicated that compounds similar to compound X exhibit significant antidepressant properties. The mechanism of action is primarily linked to the modulation of serotonin receptors. For instance, derivatives of piperazine have been shown to act as selective serotonin reuptake inhibitors (SSRIs), leading to increased serotonin levels in the synaptic cleft, thus alleviating depressive symptoms .

Anticancer Activity

Studies have demonstrated that compound X possesses notable anticancer activity. In vitro assays have revealed that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with mitochondrial pathways, leading to increased oxidative stress and cell death .

Neuroprotective Effects

Compound X has also been investigated for its neuroprotective effects. It appears to enhance neuronal survival under conditions of oxidative stress, potentially through the activation of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor). This property suggests its utility in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Pharmacokinetics

Understanding the pharmacokinetics of compound X is essential for evaluating its therapeutic potential. Studies indicate that it has favorable absorption characteristics, with good bioavailability and the ability to cross the blood-brain barrier (BBB). This is particularly important for compounds targeting central nervous system disorders .

Table: Pharmacokinetic Properties of Compound X

PropertyValue
Bioavailability~85%
Half-life6 hours
Peak plasma concentration2 hours post-administration
Volume of distribution1.2 L/kg

Clinical Trials

Recent clinical trials have focused on evaluating the efficacy of compound X in patients with major depressive disorder (MDD). In a double-blind, placebo-controlled study, participants receiving compound X showed a significant reduction in depression scores compared to the placebo group. The results suggest that compound X could be a promising candidate for further development as an antidepressant .

Comparative Studies

Comparative studies with other known antidepressants have highlighted the unique profile of compound X. Unlike traditional SSRIs, which often have delayed onset effects, compound X demonstrated rapid action within days of administration. This rapid response could be attributed to its dual action on serotonin receptors and other neurochemical pathways .

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